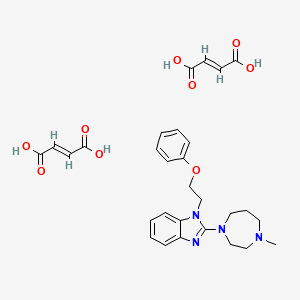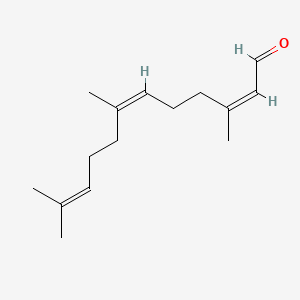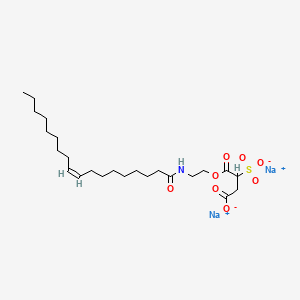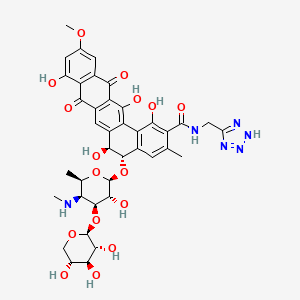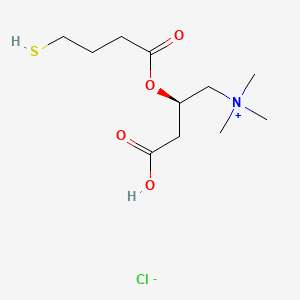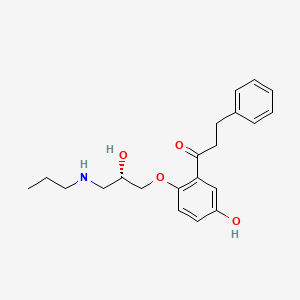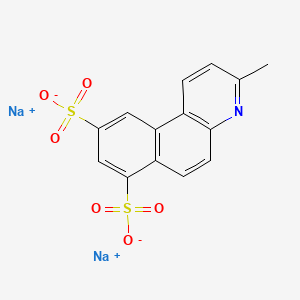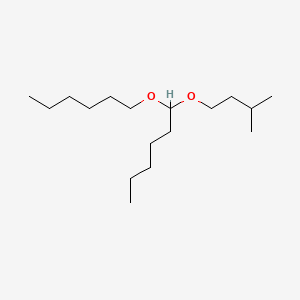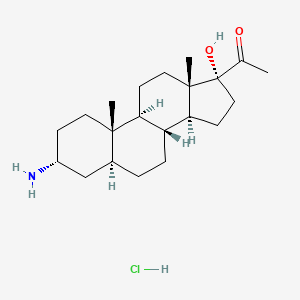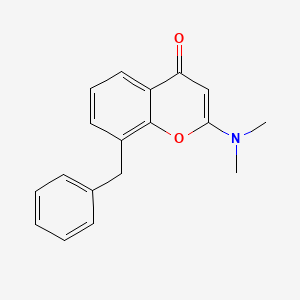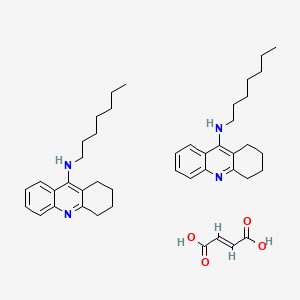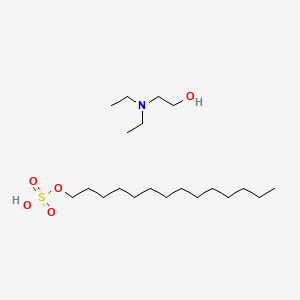
2-(diethylamino)ethanol;tetradecyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethanol and tetradecyl hydrogen sulfate are two distinct chemical compounds that can form a complex. Tetradecyl hydrogen sulfate is an anionic surfactant used in various industrial and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Diethylamino)ethanol can be synthesized through the reaction of diethylamine with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Tetradecyl hydrogen sulfate is prepared by the sulfation of tetradecanol with sulfur trioxide or chlorosulfonic acid . The reaction is carried out in a suitable solvent, and the product is purified through neutralization and extraction processes.
Industrial Production Methods
Industrial production of 2-(diethylamino)ethanol involves continuous flow reactors where diethylamine and ethylene oxide are reacted in the presence of a catalyst . The process is optimized for high yield and purity.
Tetradecyl hydrogen sulfate is produced on an industrial scale by the sulfation of tetradecanol in large reactors. The process involves careful control of reaction parameters to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Substitution: It reacts with alkyl halides to form quaternary ammonium salts.
Tetradecyl hydrogen sulfate primarily undergoes:
Hydrolysis: It can be hydrolyzed to form tetradecanol and sulfuric acid.
Neutralization: It reacts with bases to form corresponding salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Alkyl halides such as methyl iodide are used in substitution reactions.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of tetradecyl hydrogen sulfate.
Major Products
Oxidation of 2-(Diethylamino)ethanol: Produces aldehydes or ketones.
Substitution of 2-(Diethylamino)ethanol: Forms quaternary ammonium salts.
Hydrolysis of Tetradecyl Hydrogen Sulfate: Produces tetradecanol and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethanol is used in the preparation of quaternary ammonium salts, which serve as phase transfer catalysts in various chemical reactions . It is also employed in the synthesis of N-substituted glycine derivatives used in peptide and protein synthesis .
Tetradecyl hydrogen sulfate is utilized as a surfactant in industrial applications and as a sclerosing agent in medical treatments for varicose veins .
Wirkmechanismus
2-(Diethylamino)ethanol acts as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds . Its high chemical stability allows it to participate in various reactions without degradation.
Tetradecyl hydrogen sulfate functions as a surfactant by reducing surface tension and forming micelles. In medical applications, it acts as a sclerosing agent by irritating the endothelial cells, leading to vein closure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethanolamine: Similar structure but with methyl groups instead of ethyl groups.
Triethanolamine: Contains three ethanolamine groups instead of one.
Uniqueness
2-(Diethylamino)ethanol is unique due to its high chemical stability and resistance to degradation, making it suitable for various industrial and research applications . Tetradecyl hydrogen sulfate’s effectiveness as a surfactant and sclerosing agent distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
64346-02-7 |
|---|---|
Molekularformel |
C20H45NO5S |
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
2-(diethylamino)ethanol;tetradecyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;1-3-7(4-2)5-6-8/h2-14H2,1H3,(H,15,16,17);8H,3-6H2,1-2H3 |
InChI-Schlüssel |
OBHDFCKSULBCPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
Verwandte CAS-Nummern |
65121-87-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


